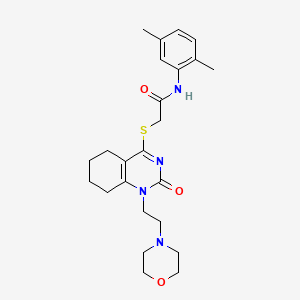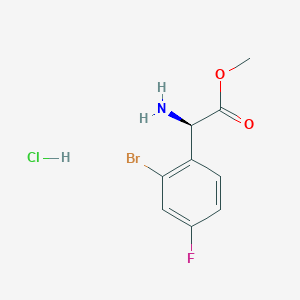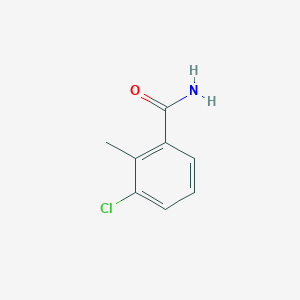![molecular formula C14H18N4 B2608030 N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide CAS No. 1006463-43-9](/img/structure/B2608030.png)
N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a chemical compound with the CAS Number: 1006463-43-9 . It has a molecular weight of 242.32 and its IUPAC name is N’- (1-isopropyl-1H-pyrazol-5-yl)-N-methylbenzenecarboximidamide . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.32 . It is a powder and is typically stored at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Comprehensive Analysis of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide Applications
The compound N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a derivative of propargylamine, which is a class of compounds with a wide range of pharmaceutical and biological properties. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.
Neurodegenerative Disease Treatment: Propargylamine derivatives, such as selegiline and rasagiline, are known for their effectiveness against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds act as monoamine oxidase inhibitors, particularly targeting MAO-B, an isoform associated with neurodegenerative diseases. The neuroprotective effects of these derivatives are attributed to their ability to reduce oxidative stress and stabilize mitochondrial membranes, which are crucial in treating Parkinson’s disease .
Antiapoptotic Therapies: Some propargylamine derivatives have been found to possess antiapoptotic functions, making them useful for symptomatic and neuroprotective treatments . This property is significant in the development of therapies that aim to prevent cell death, which is a common pathway in various diseases, including neurodegenerative disorders.
Diabetes and Cardiovascular Complications: Pargyline, a related propargylamine derivative, has been used to treat type 1 diabetes and associated cardiovascular complications . Its role as a monoamine oxidase inhibitor contributes to its therapeutic effects in these conditions.
Cancer Treatment: Pargyline has shown potential in cancer treatment by inhibiting lysine-specific demethylase-1 (LSD-1) when used alongside chemotherapeutic agents, leading to induced senescence and growth inhibition of cancer cells . Additionally, it has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), further enhancing its utility in cancer therapies .
Synthesis of Enantiopure Amines: Transaminases offer an environmentally friendly method for synthesizing pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This process is crucial for producing enantiomerically pure amines, which are constituents in approximately 40% of all active pharmaceutical ingredients .
Cognitive Function Improvement: L-amphetamine, a compound structurally similar to propargylamines, has been reported to improve cognitive function in multiple sclerosis patients . This suggests that derivatives of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide could potentially be explored for similar cognitive-enhancing effects.
Fungicide and Antibiotic Development: The pyrrole subunit, which is part of the chemical structure of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide, has diverse applications in the development of therapeutically active compounds, including fungicides and antibiotics . These compounds are known to inhibit enzymes like reverse transcriptase and protein kinases, which are targets in the treatment of various infections and diseases .
Anti-Inflammatory and Antitumor Agents: Compounds containing the pyrrole subunit are also used in anti-inflammatory drugs and antitumor agents . Their mechanism of action often involves the inhibition of key enzymes or pathways that contribute to inflammation and tumor growth .
Safety and Hazards
Propriétés
IUPAC Name |
N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-11(2)18-13(9-10-16-18)17-14(15-3)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGIIARTPQUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2607954.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2607961.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine](/img/structure/B2607962.png)



![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)
![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)